molecular formula C15H11ClN2O2 B392713 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one CAS No. 70758-64-4

5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one

Cat. No.: B392713
CAS No.: 70758-64-4
M. Wt: 286.71g/mol
InChI Key: YEIBAMIHMSMHOB-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one typically involves the reaction of 5-chloroindole-2,3-dione with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The mixture is heated to reflux for several hours, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one involves its interaction with various molecular targets. The compound binds to specific receptors or enzymes, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to the inhibition of certain kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
  • 5-Chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

Uniqueness

Compared to similar compounds, 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one stands out due to its unique substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl group enhances its ability to interact with specific biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-chloro-3-(4-methoxyphenyl)imino-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-20-11-5-3-10(4-6-11)17-14-12-8-9(16)2-7-13(12)18-15(14)19/h2-8H,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIBAMIHMSMHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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